molecular formula C20H12F3N3O4S B12018222 {(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid

{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid

Cat. No.: B12018222
M. Wt: 447.4 g/mol
InChI Key: ZHCTYQZNENNFEW-NXVVXOECSA-N
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Description

[(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic compound with a unique structure that combines elements of indole, thiazole, and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethyl aniline, thionyl chloride, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its use in the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets and pathways.

Industry

In the industrial sector, [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]propionic acid
  • [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]butyric acid

Uniqueness

[(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, for example, can enhance its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12F3N3O4S

Molecular Weight

447.4 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-[4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-ylidene]indol-1-yl]acetic acid

InChI

InChI=1S/C20H12F3N3O4S/c21-20(22,23)11-6-2-3-7-12(11)24-19-25-17(29)16(31-19)15-10-5-1-4-8-13(10)26(18(15)30)9-14(27)28/h1-8H,9H2,(H,27,28)(H,24,25,29)/b16-15-

InChI Key

ZHCTYQZNENNFEW-NXVVXOECSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3)/C(=O)N2CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3)C(=O)N2CC(=O)O

Origin of Product

United States

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